
Cyclopentadecanone, 2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentadecanone, 2-methyl- is a macrocyclic ketone with the molecular formula C16H30O It is a derivative of cyclopentadecanone, which is known for its use in the fragrance industry due to its musky odor
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentadecanone, 2-methyl- can be synthesized through a multi-step process involving ozonolysis, oxidation, and esterification. One method involves the ozonolysis of Malania oleifera Chum oil, which contains high levels of 15-tetracosenic acid. The process includes:
Ozonolysis: The double bonds in the fatty acids of the oil are cleaved using ozone.
Oxidation: The resulting ozonides are oxidized to form carboxylic acids.
Esterification: The carboxylic acids are esterified to form methyl esters.
Cyclization: The methyl esters undergo cyclization to form cyclopentadecanone, 2-methyl-.
Industrial Production Methods
Industrial production of cyclopentadecanone, 2-methyl- typically involves the use of catalysts to improve yield and efficiency. For example, the use of HZSM-5 zeolite as a catalyst in the macrolactonization of methyl 15-hydroxypentadecanoate has been reported to be effective .
化学反应分析
Types of Reactions
Cyclopentadecanone, 2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
Cyclopentadecanone, 2-methyl- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other macrocyclic compounds.
Biology: Studied for its potential biological activities, including antibiotic and antitumor properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the fragrance industry for its musky odor and as a precursor for other fragrance compounds.
作用机制
The mechanism of action of cyclopentadecanone, 2-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to Receptors: It may bind to specific receptors in biological systems, influencing various physiological processes.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular functions.
相似化合物的比较
Cyclopentadecanone, 2-methyl- can be compared with other similar macrocyclic ketones, such as:
Cyclopentadecanone: The parent compound, known for its use in fragrances.
Cyclopentadecanolide: A macrocyclic lactone with similar applications in the fragrance industry.
Muscone: Another macrocyclic ketone with a musky odor, used in perfumes.
Uniqueness
Cyclopentadecanone, 2-methyl- is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its methyl group provides additional sites for chemical modification, making it a versatile compound for various applications .
属性
CAS 编号 |
52914-66-6 |
|---|---|
分子式 |
C16H30O |
分子量 |
238.41 g/mol |
IUPAC 名称 |
2-methylcyclopentadecan-1-one |
InChI |
InChI=1S/C16H30O/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(15)17/h15H,2-14H2,1H3 |
InChI 键 |
XJDBBMWXVYBUTB-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCCCCCCCCCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)
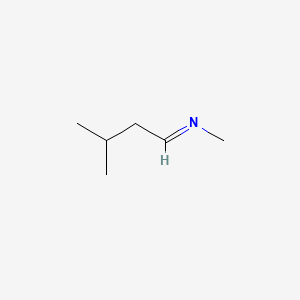
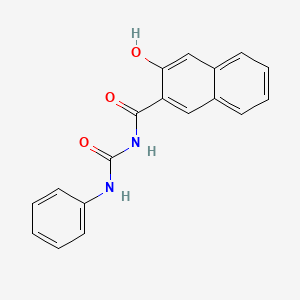
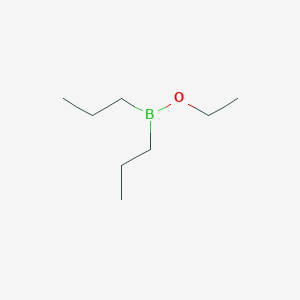
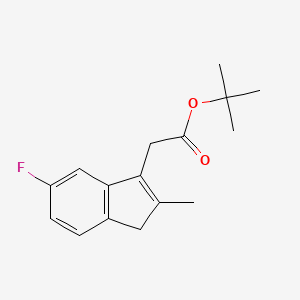

![Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate](/img/structure/B14652471.png)


![N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14652487.png)

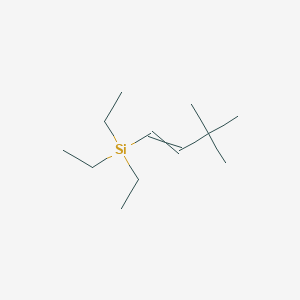
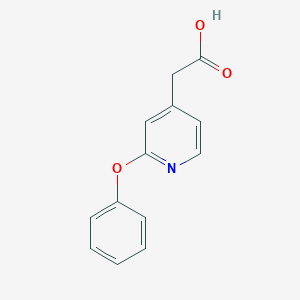
![Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-](/img/structure/B14652507.png)
